Spiro[1,3-dithiane-2,9'-fluorene]
Description
Spiro[1,3-dithiane-2,9'-fluorene] is a spirocyclic compound featuring a fluorene moiety bridged with a 1,3-dithiane ring. Its synthesis typically involves reactions between fluorene derivatives and 1,3-dithiol precursors under controlled conditions. For example, 2-bromo Spiro[fluorene-9,2'-[1,3]dithiane] (compound 200) is synthesized via sequential reactions using 1,3-propane dithiol and boron trifluoride, yielding high-purity products (96–98%) confirmed by NMR and mass spectrometry . Key properties include strong photoluminescence in the 390–430 nm region, similar to other spirobifluorene derivatives, attributed to π-π* transitions and extended conjugation .
Properties
CAS No. |
165-06-0 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
spiro[1,3-dithiane-2,9'-fluorene] |
InChI |
InChI=1S/C16H14S2/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)16(14)17-10-5-11-18-16/h1-4,6-9H,5,10-11H2 |
InChI Key |
JXGJIOSBTJQIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(C3=CC=CC=C3C4=CC=CC=C42)SC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dithiane-2,9’-fluorene] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the reaction of fluorene derivatives with dithiane precursors under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a solvent like tetrahydrofuran, followed by the addition of a dithiane compound .
Industrial Production Methods
While detailed industrial production methods for Spiro[1,3-dithiane-2,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dithiane-2,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The fluorene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the fluorene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Halogenated or nitrated fluorene derivatives.
Scientific Research Applications
Spiro[1,3-dithiane-2,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of materials for organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of Spiro[1,3-dithiane-2,9’-fluorene] depends on its specific application. In organic electronics, the compound’s spirocyclic structure provides stability and enhances electronic properties. The molecular targets and pathways involved would vary based on the specific use case, such as interaction with biological targets in medicinal applications or electronic interactions in materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Variations
Spiro[1,3-dioxolane-2,9'-fluorene]
- Structure : Replaces sulfur atoms in the 1,3-dithiane ring with oxygen, forming a 1,3-dioxolane ring.
- Properties :
- Higher solubility due to oxygen's electronegativity enhancing polar interactions .
- Molecular weight: 368.38 g/mol (vs. 335.28 g/mol for brominated dithiane analog) .
- Applications: Used in optoelectronics for its balanced solubility and thermal stability, though less studied in hole transport layers (HTLs) compared to sulfur analogs.
Spiro[1,3-oxathiane-2,9'-fluorene]
- Structure : Contains both oxygen and sulfur in the heterocycle (1,3-oxathiane).
- Properties :
- Conformational flexibility intermediate between 1,3-dioxane and 1,3-dithiane derivatives, with A-values (substituent effects) closer to averages of the two .
- Exhibits helical chirality and dynamic equilibration between diastereomers at room temperature, influencing reactivity in stereoselective synthesis .
Spiro[1,3-dihydroperimidine-2,9-fluorene]
- Structure : Incorporates a nitrogen-containing dihydroperimidine ring.
- Properties :
Substituent Variations
Brominated Derivatives
- Example : Spiro[1,3-dithiolane-2,9'-[9H]fluorene], 2'-bromo (CAS 113425-37-9).
- Properties :
Spiro-OMeTAD and SFX-Based HTLs
- Spiro(fluorene-9,9′-xanthene) (SFX) :
- Comparison with Spiro[1,3-dithiane-2,9'-fluorene]: Sulfur atoms in dithiane may improve hole conductivity due to lower electronegativity vs. oxygen, but synthetic complexity and lower solubility limit widespread use .
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